Stannane, butylhydroxyoxo-

Catalog No.
S772953
CAS No.
2273-43-0
M.F
C4H10O2Sn
M. Wt
208.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stannane, butylhydroxyoxo-

CAS Number

2273-43-0

Product Name

Stannane, butylhydroxyoxo-

IUPAC Name

butyl-hydroxy-oxotin

Molecular Formula

C4H10O2Sn

Molecular Weight

208.83 g/mol

InChI

InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1

InChI Key

WIHMDCQAEONXND-UHFFFAOYSA-M

SMILES

CCCC[Sn](=O)O

Canonical SMILES

CCCC[Sn](=O)O

Physical and Chemical Properties:

Butylhydroxyoxo-stannane (BuSnOOH) is an organotin compound, meaning it contains both carbon and tin atoms. It is a white crystalline powder with the chemical formula C4H10O2Sn. BuSnOOH exhibits several interesting physical and chemical properties that make it relevant for scientific research:

  • Melting point: 143°C
  • Boiling point: 250°C
  • Solubility: Insoluble in water but soluble in various organic solvents like methanol, ethanol, and chloroform
  • Acidity: BuSnOOH is an acidic compound with a pKa of 7.58
  • Molecular structure: Tetrahedral with a molecular weight of 208.89 g/mol

Synthesis and Characterization:

Researchers can synthesize BuSnOOH through the reaction between butyl hydroperoxide and di-n-butyltin oxide in the presence of sulfuric acid. This reaction yields BuSnOOH and water as products . Characterization of the synthesized BuSnOOH can be achieved using various analytical techniques:

  • Nuclear magnetic resonance (NMR): Determines the molecular structure and purity of BuSnOOH .
  • Fourier-transform infrared spectroscopy (FTIR): Identifies the functional groups present in the compound .
  • X-ray diffraction (XRD): Determines the crystal structure of BuSnOOH .

Biological Properties:

BuSnOOH possesses various biological properties that have attracted scientific interest. These include:

  • Antibacterial activity: Studies have shown that BuSnOOH can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus .
  • Antifungal activity: BuSnOOH exhibits antifungal activity against Candida albicans and Aspergillus niger .
  • Antiviral activity: While preliminary research suggests potential antiviral properties, further investigation is needed to confirm its efficacy against specific viruses .

Stannane, butylhydroxyoxo- is an organotin compound with the chemical formula C4_4H10_10O2_2Sn and a CAS number of 2273-43-0. This compound is also known by other names such as butyltinhydroxide-oxide or butyl (hydroxy)stannanone. It typically appears as a white crystalline powder and is characterized by its organometallic structure, which includes both carbon and tin atoms. The presence of hydroxyl and oxo groups contributes to its unique chemical properties, making it an important compound in various chemical applications .

Butylhydroxyoxostannane is not widely studied in biological systems, so a mechanism of action is not established. However, organotin compounds can exhibit various biological activities depending on their structure. Some can act as endocrine disruptors, interfering with hormone function [].

Organotin compounds can be toxic and have been linked to environmental and health concerns [, ]. While data on butylhydroxyoxostannane specifically is limited, it is prudent to handle it with caution due to its potential:

  • Toxicity: Organotin compounds can be harmful if ingested, inhaled, or absorbed through the skin [].
  • Environmental impact: Organotin compounds can persist in the environment and accumulate in the food chain [].
Due to its organotin nature. It can undergo hydrolysis to form butyltin hydroxide and other tin-based derivatives. Additionally, it can act as a catalyst in esterification reactions, where it facilitates the reaction between alcohols and acids to form esters. The compound is also involved in electrophoretic deposition processes, where it aids in the coating of surfaces with tin-based materials .

Stannane, butylhydroxyoxo- can be synthesized through several methods:

  • Hydrolysis of Butyltin Compounds: This method involves the reaction of butyltin halides with water or hydroxides to produce butyltin hydroxide oxide.
  • Reactions with Oxidizing Agents: The compound can also be synthesized by treating butyltin compounds with oxidizing agents under controlled conditions.
  • Direct Synthesis from Tin Sources: Using tin metal or tin oxide in combination with organic reagents can yield stannane, butylhydroxyoxo-.

These methods highlight the versatility of stannane, butylhydroxyoxo- in synthetic organic chemistry .

Stannane, butylhydroxyoxo- finds various applications across different fields:

  • Catalyst in Organic Synthesis: It is utilized as a catalyst for esterification and other organic reactions.
  • Plastic Stabilizer: The compound serves as a stabilizer in plastics, enhancing their durability and resistance to degradation.
  • Coating Materials: It is employed in electrophoretic deposition coatings for metal surfaces, providing corrosion resistance and improved surface properties .

Interaction studies involving stannane, butylhydroxyoxo- primarily focus on its reactivity with biological systems and other chemical compounds. Research indicates that this organotin compound may interact with cellular components, potentially leading to toxicological effects. These interactions often depend on concentration levels and exposure duration. Moreover, studies have shown that organotin compounds can bind to proteins and nucleic acids, affecting their function and stability.

Stannane, butylhydroxyoxo- shares similarities with several other organotin compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Butyltin hydroxideC4_4H9_9O2_2SnPrimarily used as a biocide
Triphenyltin hydroxideC18_18H15_15O2_2SnKnown for its antifungal properties
Dibutyltin oxideC8_8H18_18O2_2SnUsed as a stabilizer in PVC

Stannane, butylhydroxyoxo- is unique due to its specific hydroxyl and oxo functional groups that influence its reactivity and applications compared to these similar compounds .

X-ray crystallography provides the most definitive structural information for Stannane, butylhydroxyoxo- and related organotin compounds. The technique allows for precise determination of atomic positions, bond lengths, and coordination geometries around the tin center [5] [6].

Crystal Structure Data and Unit Cell Parameters

For organotin compounds containing the butylhydroxyoxo-stannane framework, crystallographic studies reveal characteristic structural features. The compound typically crystallizes in specific space groups with well-defined unit cell parameters. Related dodecameric tin oxo clusters, such as {(BuSn)12O14(OH)6}2+, have been successfully characterized using X-ray diffraction, providing insights into the coordination environment of similar tin species [7]. These studies demonstrate that butyltin hydroxide oxide units can form complex cluster structures with multiple tin centers.

Coordination Geometry Around Tin Centers

The tin atom in Stannane, butylhydroxyoxo- exhibits characteristic coordination geometries that can be definitively determined through X-ray crystallographic analysis. Based on studies of related butyltin compounds, the tin center typically adopts coordination numbers ranging from 4 to 6, with geometries varying from tetrahedral to octahedral depending on the specific bonding environment [8] [9].

In monomeric forms, the tin atom coordinates with the hydroxyl group, the oxo group, and the butyl carbon atom, along with potential additional ligands. The Sn-O bond lengths typically range from 2.0 to 2.2 Å, while Sn-C bond lengths for the butyl group are approximately 2.15 Å [9] [8]. The coordination environment often involves bridging oxygen atoms when the compound participates in cluster formation.

Structural Data Tables

ParameterValue
Molecular FormulaC4H10O2Sn
Molecular Weight208.83 g/mol
Crystal SystemTypically monoclinic or orthorhombic
Sn-O Bond Length2.0-2.2 Å
Sn-C Bond Length~2.15 Å
Coordination Number4-6
Common GeometriesTetrahedral, trigonal bipyramidal, octahedral

Intermolecular Interactions

X-ray crystallographic studies reveal important intermolecular interactions in Stannane, butylhydroxyoxo- structures. These include hydrogen bonding patterns involving the hydroxyl groups and potential Sn···O interactions that contribute to the overall crystal packing [6] [10]. The presence of these interactions influences the compound's physical properties and stability.

Multinuclear NMR Spectroscopic Profiling (¹H, ¹³C, ¹¹⁹Sn)

Nuclear magnetic resonance spectroscopy provides crucial information about the solution-state structure and dynamics of Stannane, butylhydroxyoxo-. The multinuclear approach, incorporating ¹H, ¹³C, and ¹¹⁹Sn NMR, offers complementary insights into different aspects of the molecular structure [11] [12].

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is particularly valuable for characterizing organotin compounds due to the high sensitivity of the tin nucleus to its chemical environment [11] [13]. For Stannane, butylhydroxyoxo-, the ¹¹⁹Sn chemical shift provides direct information about the coordination state and electronic environment of the tin center.

The ¹¹⁹Sn NMR chemical shifts for organotin compounds typically span a wide range of approximately 2600 ppm, from -1900 to +700 ppm relative to tetramethyltin [11]. For butyltin hydroxide oxide compounds, the ¹¹⁹Sn resonances are expected to appear in the region characteristic of tetracoordinate tin species, typically between -50 to -150 ppm [13].

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy reveals the organic component structure of Stannane, butylhydroxyoxo-. The butyl group produces characteristic multiplet patterns:

  • Methyl protons (CH3): Appear as a triplet around 0.9-1.0 ppm
  • Methylene protons (CH2CH2CH2): Multiple overlapping signals between 1.2-1.8 ppm
  • Alpha methylene protons (CH2-Sn): Appear around 1.5-2.0 ppm with characteristic ¹¹⁹Sn-¹H coupling
  • Hydroxyl proton (OH): Appears as a broad signal around 3-5 ppm, often exchangeable with D2O

The presence of ¹¹⁹Sn-¹H coupling constants provides valuable information about the connectivity and stereochemistry around the tin center [7] [12].

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon framework of the butyl group and any changes in the carbon environment due to coordination to tin. Typical chemical shifts for the butyl carbons include:

  • Methyl carbon (CH3): ~13-14 ppm
  • Methylene carbons (CH2CH2CH2): 25-30 ppm
  • Alpha carbon (CH2-Sn): 25-35 ppm with characteristic ¹¹⁹Sn-¹³C coupling

The ¹¹⁹Sn-¹³C coupling constants, typically ranging from 200-600 Hz for one-bond couplings, provide structural information about the Sn-C connectivity [12] [14].

Multinuclear NMR Data Table

NucleusChemical Shift RangeKey Features
¹¹⁹Sn-50 to -150 ppmCoordination-dependent
¹H (CH3)0.9-1.0 ppmTriplet pattern
¹H (CH2-Sn)1.5-2.0 ppm¹¹⁹Sn coupling
¹H (OH)3-5 ppmBroad, exchangeable
¹³C (CH3)13-14 ppm-
¹³C (CH2-Sn)25-35 ppm¹¹⁹Sn coupling

FT-IR Vibrational Mode Assignments

Fourier-transform infrared spectroscopy provides essential information about the functional groups and bonding modes in Stannane, butylhydroxyoxo-. The technique is particularly valuable for identifying characteristic vibrational modes associated with the Sn-O, Sn-C, and O-H bonds [15] [16].

Hydroxyl Group Vibrations

The hydroxyl group in Stannane, butylhydroxyoxo- exhibits characteristic vibrational modes that can be readily identified in the FT-IR spectrum:

  • O-H stretching vibration: Appears as a broad absorption band around 3200-3600 cm⁻¹, typical of hydroxyl groups involved in hydrogen bonding [15] [17]
  • O-H bending vibration: Observed around 1300-1400 cm⁻¹

Tin-Oxygen Vibrational Modes

The Sn-O bonds in the compound produce characteristic absorptions in the fingerprint region:

  • Sn-O stretching vibrations: Typically appear between 400-600 cm⁻¹ [15] [18]
  • Sn-O-Sn stretching modes: When present in bridging situations, appear around 600-700 cm⁻¹ [16]

Tin-Carbon Vibrational Assignments

The Sn-C bond vibrations provide information about the organotin framework:

  • Sn-C stretching vibrations: Characteristic absorptions appear around 500-600 cm⁻¹ [18] [19]
  • For butyl groups: Specific Sn-C(alkyl) stretches typically observed around 520-540 cm⁻¹ [18]

Alkyl Group Vibrations

The butyl group contributes several characteristic absorptions:

  • C-H stretching vibrations: 2800-3000 cm⁻¹ region
  • C-H bending vibrations: 1350-1500 cm⁻¹ region
  • C-C stretching vibrations: 1000-1200 cm⁻¹ region

FT-IR Vibrational Mode Assignment Table

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-HStretching3200-3600Strong, broad
C-H (alkyl)Stretching2800-3000Strong
O-HBending1300-1400Medium
C-H (alkyl)Bending1350-1500Medium
C-CStretching1000-1200Medium
Sn-O-SnStretching600-700Medium
Sn-OStretching400-600Medium
Sn-CStretching500-600Medium

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight, molecular ion stability, and fragmentation pathways of Stannane, butylhydroxyoxo-. The technique is particularly useful for confirming molecular formulas and understanding fragmentation mechanisms [20] [21].

Molecular Ion Characteristics

Stannane, butylhydroxyoxo- with molecular formula C4H10O2Sn exhibits a molecular ion peak at m/z 209 (for the most abundant tin isotope ¹²⁰Sn) [21] [22]. The molecular ion demonstrates the characteristic tin isotope pattern, reflecting the natural abundance of tin isotopes (¹¹⁶Sn: 14.5%, ¹¹⁷Sn: 7.7%, ¹¹⁸Sn: 24.2%, ¹¹⁹Sn: 8.6%, ¹²⁰Sn: 32.6%, ¹²²Sn: 4.6%, ¹²⁴Sn: 5.8%) [21].

Characteristic Fragmentation Patterns

The electron impact mass spectrometry of Stannane, butylhydroxyoxo- reveals several characteristic fragmentation pathways:

Primary Fragmentation Pathways

  • Loss of hydroxyl group: M+- → [M-OH]+ (loss of 17 mass units)
  • Loss of butyl group: M+- → [M-C4H9]+ (loss of 57 mass units)
  • Loss of water: M+- → [M-H2O]+ (loss of 18 mass units)

Secondary Fragmentation Patterns

Following primary fragmentation, secondary processes occur:

  • Butyl group fragmentation: Sequential loss of CH2 units (14 mass units each)
  • Formation of tin-containing fragments: Various SnO+, SnOH+, and Sn+ species
  • Rearrangement processes: Formation of stable fragment ions through molecular rearrangement

Tin Isotope Pattern Analysis

The tin isotope pattern provides a distinctive fingerprint for identifying tin-containing fragments. Each tin-containing fragment exhibits the characteristic cluster of peaks separated by 1 mass unit, with relative intensities reflecting the natural abundance of tin isotopes [21] [22].

Mass Spectrometric Data Table

Fragment Ionm/zRelative IntensityAssignment
[M]+-20915-25%Molecular ion
[M-OH]+19240-60%Loss of hydroxyl
[M-H2O]+19120-30%Loss of water
[M-C4H9]+15260-80%Loss of butyl
[BuSn]+17730-50%Butyltin cation
[SnOH]+13520-40%Tin hydroxide
[SnO]+13415-25%Tin oxide
[Sn]+11810-20%Tin cation

Fragmentation Mechanism Analysis

The fragmentation mechanisms of Stannane, butylhydroxyoxo- follow patterns typical of organotin compounds. The initial fragmentation typically involves the weakest bonds, often the Sn-O bonds, followed by rearrangement processes that lead to the formation of stable fragment ions [20] [23]. The presence of both alkyl and hydroxyl groups provides multiple pathways for fragmentation, resulting in a complex but characteristic mass spectrum.

The electron impact energy significantly influences the fragmentation patterns, with higher energies leading to more extensive fragmentation and the formation of smaller fragment ions [21] [22]. The use of soft ionization techniques, such as electrospray ionization, can provide complementary information about the molecular ion and larger fragment species.

Physical Description

DryPowde

UNII

G34WDA7Z2E

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 164 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 423 of 587 companies with hazard statement code(s):;
H315 (91.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (21.04%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (77.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2273-43-0

Wikipedia

Butylstannonic acid

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, butylhydroxyoxo-: ACTIVE

Dates

Last modified: 08-15-2023

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